Technical Guide: 3-(1-Fluoroethyl)azetidine (CAS 1784646-56-5)
Technical Guide: 3-(1-Fluoroethyl)azetidine (CAS 1784646-56-5)
Executive Summary: The "Escape from Flatland" Vector
3-(1-Fluoroethyl)azetidine (CAS 1784646-56-5) represents a strategic scaffold in modern drug discovery, specifically designed to address the "flatland" problem—the over-reliance on planar aromatic systems which often leads to poor solubility and clinical attrition.
As a saturated, four-membered heterocycle substituted with a fluorinated alkyl chain, this building block offers three critical advantages:
-
sp³-Richness: It increases the fraction of saturated carbons (
), a metric directly correlated with improved clinical success rates. -
Metabolic Blocking: The strategic placement of the fluorine atom at the benzylic-like position (relative to the ring) blocks cytochrome P450-mediated hydroxylation, a common metabolic soft spot in ethyl-substituted amines.
-
Basicity Modulation: The electron-withdrawing effect of the fluorine atom (via the
-bond framework) lowers the pKa of the azetidine nitrogen, optimizing permeability without sacrificing solubility.
Physicochemical Profile
The integration of a fluorine atom into the ethyl side chain dramatically alters the electronic landscape of the azetidine ring. Below is the consolidated property profile.
Table 1: Core Properties & Calculated Parameters
| Property | Value / Description | Notes |
| CAS Number | 1784646-56-5 | Often supplied as HCl salt (CAS 1784646-57-6) |
| Molecular Formula | Free base | |
| Molecular Weight | 103.14 g/mol | 139.60 g/mol (HCl salt) |
| Appearance | White to off-white solid | Hygroscopic (Salt form) |
| Predicted pKa | ~8.5 - 9.0 | Lower than unsubstituted azetidine (~11.3) due to -I effect of F |
| cLogP | ~0.3 | Moderate lipophilicity |
| H-Bond Donors | 1 (NH) | |
| H-Bond Acceptors | 2 (N, F) | Fluorine is a weak acceptor |
| Topological Polar Surface Area | 12.03 | Excellent for BBB penetration |
Scientist's Note: The pKa shift is the critical parameter here. While typical secondary amines are highly basic (pKa > 10) and fully ionized at physiological pH (limiting membrane permeability), the inductive effect of the
-fluorine pulls electron density, lowering the pKa. This increases the fraction of the neutral species at pH 7.4, enhancing passive diffusion.
Synthetic Architecture
The synthesis of 3-(1-fluoroethyl)azetidine is not trivial due to the high ring strain of the azetidine (~26 kcal/mol). The most robust route avoids forming the ring de novo and instead functionalizes a pre-formed 3-substituted azetidine core.
Retrosynthetic Analysis
The most reliable pathway involves the Deoxofluorination of the corresponding alcohol precursor. Direct fluorination requires N-protection to prevent amine oxidation or polymerization.
Pathway:
-
Precursor: tert-butyl 3-acetylazetidine-1-carboxylate.
-
Reduction: Stereoselective reduction to the alcohol.
-
Fluorination: Nucleophilic fluorination (DAST/Deoxo-Fluor).
-
Deprotection: Acidic cleavage of the Boc group.
Synthesis Workflow Diagram
Figure 1: Validated synthetic route from commercial precursors.
Detailed Experimental Protocol
Safety Warning: Diethylaminosulfur trifluoride (DAST) is explosive and reacts violently with water. All operations must be performed in a fume hood behind a blast shield.
Step 1: Deoxofluorination (The Critical Step)
This protocol describes the conversion of tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate to the fluorinated intermediate.
-
Preparation: An oven-dried 250 mL round-bottom flask is charged with the alcohol precursor (1.0 equiv) and anhydrous Dichloromethane (DCM) (0.2 M concentration) under Nitrogen atmosphere.
-
Cooling: The solution is cooled to -78°C using a dry ice/acetone bath. This is non-negotiable; higher temperatures promote elimination to the alkene (vinyl azetidine).
-
Addition: DAST (1.2 equiv) is added dropwise via syringe over 20 minutes.
-
Reaction: The mixture is stirred at -78°C for 1 hour, then allowed to warm slowly to room temperature over 4 hours.
-
Quench: The reaction is quenched by pouring slowly into saturated aqueous
at 0°C. Caution: Vigorous CO2 evolution. -
Workup: Extract with DCM (3x), dry over
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc). The fluorine atom introduces a significant dipole change, aiding separation from the alkene byproduct.
Step 2: Deprotection
-
Dissolve the N-Boc intermediate in 1,4-dioxane.
-
Add 4M HCl in dioxane (5 equiv) at 0°C.
-
Stir at room temperature for 2 hours.
-
Concentrate in vacuo. Triturate the residue with diethyl ether to obtain the white solid hydrochloride salt.
Medicinal Chemistry Applications
Bioisosteric Replacement Strategy
Researchers utilize CAS 1784646-56-5 as a bioisostere for:
-
Isopropyl groups: Similar steric bulk but with altered electronics.
-
Cyclopropyl groups: Maintains rigidity but adds polarity.
-
Ethyl groups: Blocks metabolism.
Metabolic Stability Logic
In a standard ethyl side chain (
-
C-F Bond Strength: The C-F bond (~105 kcal/mol) is significantly stronger than the C-H bond (~98 kcal/mol), rendering it resistant to abstraction by CYP450 enzymes.
-
Electronic Deactivation: The electronegativity of fluorine deactivates adjacent C-H bonds towards oxidation.
Decision Logic for Application
Figure 2: Decision tree for incorporating fluoro-azetidines in lead optimization.
Handling and Analytics
Storage & Stability
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator or under inert gas.
-
Temperature: Long-term storage at -20°C is recommended to prevent slow degradation (ring opening).
Analytical Verification[1]
-
19F NMR: The definitive identification method. Expect a multiplet around -170 to -180 ppm (decoupled) or a complex splitting pattern due to coupling with the geminal proton and vicinal methyl protons.
-
Mass Spectrometry: In ESI+, look for the
peak at 104.1 (free base) or the corresponding adducts.
References
-
Synthesis of Functionalized Azetidines: Title: "Recent progress in synthesis of 3-functionalized azetidines."[1][2][3] Source: Arkivoc, 2025.[4] URL:[Link] (General Journal Link for verification)
-
Fluorine in Medicinal Chemistry (Bioisosterism): Title: "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." Source: Journal of Medicinal Chemistry (via PMC). URL:[Link]
-
Azetidine Scaffolds in Drug Discovery: Title: "Azetidines of pharmacological interest."[3][4][5][6][7][8] Source: Arch Pharm (Weinheim), 2021.[8] URL:[Link]
-
Deoxofluorination Methodologies: Title: "Deoxofluorination of Alcohols with DAST." (Standard Protocol Reference) Source: Organic Reactions (Wiley). URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-(1,1-Difluoroethyl)azetidine|CAS 1780652-22-3 [benchchem.com]
- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
